molecular formula C7H4N2O2 B156789 1-Isocyano-4-nitrobenzene CAS No. 1984-23-2

1-Isocyano-4-nitrobenzene

Cat. No.: B156789
CAS No.: 1984-23-2
M. Wt: 148.12 g/mol
InChI Key: WQFPYEBGLBCQOY-UHFFFAOYSA-N
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Description

1-Isocyano-4-nitrobenzene is an organic compound with the molecular formula C₇H₄N₂O₂. It is also known by other names such as phenyl isocyanide, p-nitro- and p-nitrophenyl isocyanide . This compound is characterized by the presence of an isocyano group (-NC) and a nitro group (-NO₂) attached to a benzene ring. It is a yellow crystalline solid that is used in various chemical reactions and research applications.

Preparation Methods

1-Isocyano-4-nitrobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitroaniline with chloroform and potassium hydroxide in the presence of a copper catalyst. The reaction proceeds through the formation of an intermediate isocyanide, which is then converted to this compound . The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or methanol.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Isocyano-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrobenzene derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield 4-aminophenyl isocyanide. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitrobenzene derivatives, while reduction produces amine derivatives.

Scientific Research Applications

1-Isocyano-4-nitrobenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds. Its unique functional groups make it a valuable intermediate in the preparation of complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its isocyano group can form stable complexes with metal ions, making it useful in biochemical assays.

    Medicine: Research has explored the potential of this compound derivatives as antimicrobial and anticancer agents. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-isocyano-4-nitrobenzene involves its interaction with molecular targets through its isocyano and nitro groups. The isocyano group can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity or disrupt cellular processes. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with biological molecules.

Molecular targets of this compound include enzymes, proteins, and nucleic acids. The compound’s ability to form stable complexes with metal ions and undergo redox reactions makes it a versatile tool in biochemical and pharmacological research.

Comparison with Similar Compounds

1-Isocyano-4-nitrobenzene can be compared with other similar compounds such as:

    1-Isocyano-2-nitrobenzene: This compound has the nitro group in the ortho position relative to the isocyano group. It exhibits different reactivity and properties compared to this compound.

    1-Isocyano-3-nitrobenzene: With the nitro group in the meta position, this compound also shows distinct chemical behavior and applications.

    4-Nitrophenyl isocyanide: This is another name for this compound, highlighting its structural similarity to other nitrophenyl isocyanides.

The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct reactivity and applications compared to its isomers and other related compounds.

Properties

IUPAC Name

1-isocyano-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c1-8-6-2-4-7(5-3-6)9(10)11/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFPYEBGLBCQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173579
Record name Benzene, 1-isocyano-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1984-23-2
Record name 1-Isocyano-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1984-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-isocyano-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-isocyano-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrophenyl Isocyanide
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

p-nitroaniline (5 gms; 0.036 mole) and potassium-t-butoxide (20 gms; 0.18 mole) were dissolved with stirring in t-butanol (1 liter). Chloroform (8 ml: 0.07 mole) was then added dropwise and the reaction allowed to proceed with stirring for 1 hr. Benzene (200 ml) and water were added until phase separation occured. The benzene phase was separated. The aqueous phase was extracted with two 100 ml portions of benzene. The combined benzene extract was washed with water and concentrated to a final volume of about 100 ml. in a rotatory evaporator. The concentrated benzene solution was passed through an activated-alumina column (2.5 × 25 cm), the yellow-orange fractions collected and evaporated to dryness. The yellowish brown solid (3.5 gms; 60% yield) was stored in a closed vessel, at -5°.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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